molecular formula C25H24CaFNO4 B000578 Pitavastatin Calcium CAS No. 147526-32-7

Pitavastatin Calcium

Cat. No.: B000578
CAS No.: 147526-32-7
M. Wt: 461.5 g/mol
InChI Key: AMUDYCAFPCQTAZ-NRFPMOEYSA-N
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Description

Pitavastatin hemicalcium is a lipid-lowering drug belonging to the statin class of medications. It is primarily used to reduce cholesterol levels and prevent cardiovascular diseases. By inhibiting the enzyme hydroxymethylglutaryl-coenzyme A reductase, pitavastatin hemicalcium reduces the endogenous production of cholesterol within the liver .

Mechanism of Action

Target of Action

Pitavastatin calcium, also known as Pitavastatin hemicalcium, is a lipid-lowering drug that belongs to the statin class of medications . Its primary target is the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, a crucial step in the production of several compounds involved in lipid metabolism and transport, including cholesterol, low-density lipoprotein (LDL), and very low-density lipoprotein (VLDL) .

Mode of Action

This compound works by competitively inhibiting HMG-CoA Reductase . By inhibiting this enzyme, it reduces the endogenous production of cholesterol within the liver . This leads to a decrease in the levels of LDL (sometimes referred to as “bad cholesterol”) and VLDL, thereby reducing the risk of cardiovascular disease .

Biochemical Pathways

The inhibition of HMG-CoA Reductase by this compound disrupts the mevalonate pathway, which is responsible for the synthesis of cholesterol and other lipids . This results in a reduction of cholesterol and lipid levels in the body . Additionally, statins like this compound have been shown to exert vasculoprotective effects independent of their lipid-lowering properties, also known as the pleiotropic effects of statins . These include improvement in endothelial function, enhanced stability of atherosclerotic plaques, reduced oxidative stress and inflammation, and inhibition of the thrombogenic response .

Pharmacokinetics

This compound is taken orally and its peak plasma concentrations are achieved about 1 hour after administration . The absolute bioavailability of pitavastatin oral solution is 51% . Pitavastatin concentrations fall below the lower limit of quantification by 6–24 hours after dosing .

Result of Action

The primary result of this compound’s action is the reduction of abnormal cholesterol and lipid levels . This ultimately leads to a reduced risk of cardiovascular disease, including conditions such as heart attack, atherosclerosis, angina, peripheral artery disease, and stroke . The use of statins to target and reduce LDL levels has been shown to significantly reduce the risk of development of cardiovascular disease and all-cause mortality .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, genetic polymorphisms in the SLCO1B1 gene, which encodes the organic anion transporting polypeptide 1B1 (OATP1B1), can significantly alter the pharmacokinetics of Pitavastatin . Additionally, factors such as diet, age, and the presence of other health conditions can also impact the drug’s action and efficacy.

Biochemical Analysis

Biochemical Properties

Pitavastatin calcium interacts with the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, a crucial step in cholesterol biosynthesis . By competitively inhibiting HMG-CoA Reductase, this compound reduces the endogenous production of cholesterol within the liver .

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It influences cell function by reducing the levels of low-density lipoprotein (LDL), sometimes referred to as “bad cholesterol”, and very low-density lipoprotein (VLDL) . Moreover, it has been shown to exert vasculoprotective effects independent of its lipid-lowering properties, including improvement in endothelial function, enhanced stability of atherosclerotic plaques, reduced oxidative stress and inflammation, and inhibition of the thrombogenic response .

Molecular Mechanism

The molecular mechanism of action of this compound involves its competitive inhibition of the enzyme HMG-CoA Reductase . This inhibition prevents the conversion of HMG-CoA to mevalonate, an early rate-limiting step in cholesterol biosynthesis . As a result, the endogenous production of cholesterol within the liver is reduced .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown sustained LDL-C-lowering efficacy over up to 60 weeks’ therapy . It has also been associated with short- and longer-term improvements in several other lipid parameters .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been observed to vary with different dosages . For instance, one study found that doubling the dose of Pitavastatin caused a significant reduction in edema volume .

Metabolic Pathways

This compound is involved in the metabolic pathway of cholesterol biosynthesis . It interacts with the enzyme HMG-CoA Reductase, which is crucial for the conversion of HMG-CoA to mevalonic acid . This is a key step in the production of several compounds involved in lipid metabolism and transport, including cholesterol, LDL, and VLDL .

Transport and Distribution

This compound acts primarily in the liver, where it inhibits the endogenous production of cholesterol . This leads to decreased hepatic cholesterol concentrations and ultimately, lower levels of cholesterol and lipids in the body .

Subcellular Localization

The subcellular localization of this compound is primarily within the liver cells, where it exerts its cholesterol-lowering effects . It inhibits the enzyme HMG-CoA Reductase, which is located in the cytoplasm of the liver cells and is crucial for cholesterol biosynthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pitavastatin hemicalcium involves several steps, including the preparation of intermediates and the final coupling reaction. One method involves the use of novel intermediates and protecting groups under mild reaction conditions. The reaction is typically carried out at temperatures ranging from 0 to 25°C, resulting in high purity and yield .

Industrial Production Methods: Industrial production of pitavastatin hemicalcium often involves the use of crystalline forms and amorphous forms to ensure stability and bioavailability. The process includes the preparation of different polymorphic forms, such as Forms A, B, C, D, E, and F, to optimize the pharmaceutical properties of the compound .

Chemical Reactions Analysis

Types of Reactions: Pitavastatin hemicalcium undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolic transformation and therapeutic efficacy.

Common Reagents and Conditions: Common reagents used in the reactions of pitavastatin hemicalcium include oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out under controlled conditions to ensure the formation of desired products.

Major Products Formed: The major products formed from the reactions of pitavastatin hemicalcium include its lactonized analogues and other metabolites. These products are crucial for its pharmacological activity and therapeutic effects .

Comparison with Similar Compounds

Pitavastatin hemicalcium is often compared with other statins, such as atorvastatin, pravastatin, rosuvastatin, fluvastatin, and lovastatin. Unlike other statins, pitavastatin hemicalcium is not metabolized by the hepatic cytochrome CYP3A4 isoenzyme, resulting in fewer drug-drug interactions . It also has a similar or greater effect on low-density lipoprotein cholesterol levels and is associated with a lower risk of new-onset diabetes . Additionally, pitavastatin hemicalcium increases high-density lipoprotein levels and improves cholesterol efflux capacity .

List of Similar Compounds:
  • Atorvastatin
  • Pravastatin
  • Rosuvastatin
  • Fluvastatin
  • Lovastatin
  • Simvastatin
  • Mevastatin

Pitavastatin hemicalcium stands out due to its unique pharmacokinetic and pharmacological profile, making it a valuable option for the treatment of dyslipidemia and cardiovascular diseases.

Properties

CAS No.

147526-32-7

Molecular Formula

C25H24CaFNO4

Molecular Weight

461.5 g/mol

IUPAC Name

calcium;(E,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate

InChI

InChI=1S/C25H24FNO4.Ca/c26-17-9-7-15(8-10-17)24-20-3-1-2-4-22(20)27-25(16-5-6-16)21(24)12-11-18(28)13-19(29)14-23(30)31;/h1-4,7-12,16,18-19,28-29H,5-6,13-14H2,(H,30,31);/b12-11+;/t18-,19-;/m1./s1

InChI Key

AMUDYCAFPCQTAZ-NRFPMOEYSA-N

Isomeric SMILES

C1CC1C2=NC3=CC=CC=C3C(=C2/C=C/[C@H](C[C@H](CC(=O)O)O)O)C4=CC=C(C=C4)F.[Ca]

SMILES

C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)[O-])O)O)C4=CC=C(C=C4)F.C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)[O-])O)O)C4=CC=C(C=C4)F.[Ca+2]

Canonical SMILES

C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)O)O)O)C4=CC=C(C=C4)F.[Ca]

Appearance

Powder

147526-32-7

Pictograms

Acute Toxic; Irritant; Health Hazard

Synonyms

(E,3R,5S)-7-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoic acid
itavastatin
itavastatin calcium
nisvastatin
NK 104
NK-104
P 872441
P-872441
pitavastatin
pitavastatin calcium
pitavastatin lactone

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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